molecular formula C12H16O4 B13807294 1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one CAS No. 531502-60-0

1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one

Cat. No.: B13807294
CAS No.: 531502-60-0
M. Wt: 224.25 g/mol
InChI Key: WWZQMROPTYIWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of an ethanone group attached to a substituted phenyl ring. The specific structure of this compound includes ethyl, hydroxy, and methoxy groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene ring, such as 3-ethyl-2-hydroxy-4,6-dimethoxybenzene.

    Acylation Reaction: The benzene ring undergoes an acylation reaction with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone,1-(3-ethyl-2-hydroxyphenyl): Lacks the methoxy groups, which may affect its reactivity and properties.

    Ethanone,1-(3-ethyl-4,6-dimethoxyphenyl): Lacks the hydroxy group, influencing its chemical behavior.

    Ethanone,1-(3-ethyl-2-hydroxy-4-methoxyphenyl): Has one less methoxy group, altering its characteristics.

Uniqueness

Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

531502-60-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C12H16O4/c1-5-8-9(15-3)6-10(16-4)11(7(2)13)12(8)14/h6,14H,5H2,1-4H3

InChI Key

WWZQMROPTYIWPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1OC)OC)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.